Unithiol

Descripción general

Descripción

Métodos De Preparación

El unithiol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2,3-dimercaptopropanol con sulfito de sodio en condiciones controladas. La reacción generalmente requiere un ambiente básico y temperaturas moderadas para asegurar la formación del producto deseado. Los métodos de producción industrial a menudo implican síntesis a gran escala en reactores, seguidos de pasos de purificación para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Chemical Reactions of Unithiol

This compound participates in several significant chemical reactions:

- Chelation: this compound acts as a chelating agent, forming complexes with various metals. It can bind heavy metals through coordination bonds using its thiol groups at the active sites of metal ions.

- Inhibition of Metallo-β-Lactamases: this compound can inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. It acts as a competitive inhibitor of MBLs like NDM-1 and VIM-2.

- Oxidation, Reduction, and Substitution: The thiol groups in this compound are relatively stable but can undergo oxidation under alkaline conditions (pH > 7). The vicinal thiol groups also contribute antioxidant activity under certain conditions.

This compound as an Inhibitor of Metallo-β-Lactamases

This compound's inhibitory effect against MBL NDM-1 results from its ability to form coordination bonds with zinc ions in the enzyme's active site and interact with the active site's amino acid residues . this compound demonstrates synergistic inhibitory activity against MBLs NDM-1 and VIM-2 produced by clinical strains in phenotypic tests using different carbapenems .

In the enzyme-inhibitor (EI) complex, a catalytic OH- species is located between zinc cations, and its position is occupied by the –S- group of this compound. The OH- forms a hydrogen bond with the Asp124 in the enzyme-substrate (ES) complex, whereas the proton is transferred simultaneously from the –SH group to the Asp124 along the hydrogen bond in the EI complex. In the EI complex, Lys211 interacts with the sulfate of this compound and similarly forms a hydrogen bond with the carboxylate of meropenem in the ES .

A study demonstrated that this compound effectively inhibits the hydrolysis of meropenem by recombinant MBL NDM-1 with an inhibition constant () of 16.7 µM, comparable to other known inhibitors such as D-captopril.

Inhibitory Effects of this compound Compared to Other Compounds :

| Compound | (µM) | Mechanism |

|---|---|---|

| This compound | 16.7 | Competitive inhibition |

| D-captopril | 7.9 | ACE inhibitor |

| L-captopril | 202 | ACE inhibitor |

This compound and Metal Complex Formation

This compound can form complexes with various metals. The synthesis of this compound can be achieved through the reaction of 2,3-dimercaptopropane-1-sulfonic acid with various metal salts to form stable metal complexes. this compound's thiol groups enable it to effectively bind to heavy metals through coordination bonds.

This compound Heavy metal chelation

The mechanism of action of this compound is rooted in its chemical structure, which allows it to bind to heavy metals in the body . Active sulfhydryl groups enter into reactions with thiol poisons present in blood and tissues, form non-toxic complexes with them eliminated with urine. The poisons fixation results in the body enzyme systems changed under the poisons effect functions restoration. It is efficient as an antidote in case of intoxications by arsenic and heavy metals salts .

Aplicaciones Científicas De Investigación

El unithiol tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como agente quelante para estudiar las propiedades de unión a metales y desarrollar nuevos fármacos basados en metales. En biología, el this compound se utiliza para investigar los efectos de la toxicidad de los metales pesados y desarrollar tratamientos para la intoxicación por metales. En medicina, el this compound se utiliza como antídoto para la intoxicación por metales pesados y como complemento de la hemodiálisis en pacientes con insuficiencia renal debida a sales de mercurio . En la industria, el this compound se utiliza en el tratamiento de residuos industriales que contienen metales pesados y en la recuperación de metales preciosos de los minerales .

Mecanismo De Acción

El unithiol ejerce sus efectos formando complejos estables con metales pesados, que luego se excretan a través de los riñones. Los grupos tiol en el this compound reaccionan con venenos tioles ubicados en la sangre y los tejidos, lo que resulta en la formación de complejos no tóxicos que se excretan con la orina. Esta unión de venenos conduce a la recuperación de sistemas enzimáticos afectados por el veneno . El mecanismo de acción se asemeja al de los complexones, con grupos sulfhidrilo activos desempeñando un papel crucial en el proceso de desintoxicación .

Comparación Con Compuestos Similares

El unithiol se compara a menudo con otros agentes quelantes como el dimercaprol y el succimer el this compound es más soluble en agua y tiene un perfil de toxicidad más bajo en comparación con el dimercaprol Mientras que el succimer es efectivo para tratar la intoxicación por plomo, el this compound tiene un rango más amplio de aplicaciones, incluyendo el tratamiento de la intoxicación por mercurio y arsénico . Estas propiedades únicas hacen del this compound un compuesto versátil y valioso en varios campos.

Actividad Biológica

Unithiol, chemically known as 2,3-dimercaptopropane-1-sulfonate (DMPS), is a thiol-containing compound primarily recognized for its role as an antidote against heavy metal poisoning. However, recent research has expanded its potential applications, particularly in the realms of antibiotic resistance and snakebite envenoming. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse studies.

This compound functions primarily through its thiol groups, which can chelate heavy metals and inhibit metallo-β-lactamases (MBLs). MBLs are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics by hydrolyzing them. This compound has been shown to act as a competitive inhibitor of MBLs like NDM-1 and VIM-2, which are associated with significant clinical challenges in treating infections caused by resistant Gram-negative bacteria.

Inhibition of Metallo-β-Lactamases

A study demonstrated that this compound effectively inhibits the hydrolysis of meropenem by recombinant MBL NDM-1 with an inhibition constant () of 16.7 µM, comparable to other known inhibitors such as D-captopril . The following table summarizes the inhibitory effects of this compound compared to other compounds:

| Compound | (µM) | Mechanism |

|---|---|---|

| This compound | 16.7 | Competitive inhibition |

| D-captopril | 7.9 | ACE inhibitor |

| L-captopril | 202 | ACE inhibitor |

Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated in several studies. Key parameters include:

- Cmax (Maximum Concentration) : Varies based on the route of administration; for instance, a study reported a Cmax of 11.9 µM after a single oral dose of 300 mg .

- Tmax (Time to Maximum Concentration) : Approximately 3.7 hours post-administration for oral doses .

- Half-life : Ranges from 1.8 hours for the parent drug to about 20 hours for total this compound in disulfide forms .

Snakebite Envenoming

Recent trials have explored the repurposing of this compound for treating snakebite envenoming, particularly in regions where traditional antivenoms are scarce or expensive. The TRUE-1 trial assessed its safety and pharmacokinetics in healthy Kenyan adults. The findings indicated that this compound is likely safer than conventional antivenoms and demonstrates broad activity against various snake venoms .

Key Findings from TRUE-1 Trial:

| Study Reference | Participants | Dose | Main Findings |

|---|---|---|---|

| Maiorino et al., 1991 | 10 male volunteers | 300 mg oral single dose | Rapid metabolism to disulfide forms; Cmax 11.9 µM, Tmax 3.7 hours |

| Hurlbut et al., 1994 | 5 volunteers | 3 mg/kg IV single dose | >80% transformed to disulfide forms within 15 minutes; elimination half-life of parent drug is 1.8 hours |

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various clinical scenarios:

- Heavy Metal Poisoning : this compound has been effectively used in cases of arsenic, mercury, and lead poisoning, demonstrating significant detoxification capabilities.

- Antibiotic Resistance : In vitro studies have shown that this compound enhances the efficacy of carbapenems against MBL-producing strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential for combination therapy in resistant infections .

Propiedades

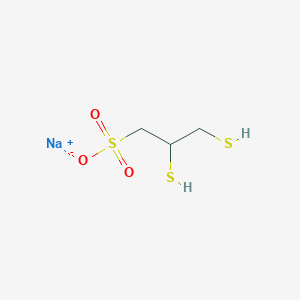

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.